molecular formula C21H27N9O3 B609809 4-(3-(2H-1,2,3-Triazo-2-yl)phenylamino)-2-((1R,2S)-2-aminocyclohexylamino) pyrimidine-5-carboxamide acetate CAS No. 1370261-98-5

4-(3-(2H-1,2,3-Triazo-2-yl)phenylamino)-2-((1R,2S)-2-aminocyclohexylamino) pyrimidine-5-carboxamide acetate

Cat. No. B609809
CAS RN: 1370261-98-5
M. Wt: 453.5
InChI Key: ISHXQLKRUSVKDD-IDVLALEDSA-N
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Description

P505-15 Acetate is a selective spleen tyrosine kinase (SYK) inhibitor. It acts by suppressing leukocyte immune function and inflammation, and leading to a reduction in arthritis score and attenuated histological damage.

Scientific Research Applications

Modulator of Innate Immune Cell Function

PRT-062607 acetate is a specific inhibitor of Spleen Tyrosine Kinase (Syk) and has been shown to be a potent modulator of innate immune cell function. It has been used in studies to evaluate its impact on phagocyte activation, which includes macrophages and neutrophils. The compound has shown to suppress inflammatory cytokine release and inhibit neutrophil-mediated superoxide production .

Treatment for Rheumatoid Arthritis

The compound has potential applications in the treatment of rheumatoid arthritis (RA). Therapeutics targeting Tumor Necrosis Factor-α (TNF-α), an essential component of the inflammatory stimuli leading to RA, are the standard of care but are not always capable of inhibiting disease progression. PRT-062607 acetate, by inhibiting Syk, can potentially offer a novel target for the treatment of RA .

Inhibition of Spleen Tyrosine Kinase

PRT-062607 acetate has been shown to achieve complete inhibition of the Spleen Tyrosine Kinase at tolerated exposures following oral dosing in healthy volunteers. This indicates a novel role for Syk inhibition in controlling TNF-α-mediated inflammation .

Potential Treatment for Autoimmune Disease

The compound’s ability to safely, potently, and selectively suppress SYK kinase function in humans following once-daily oral dosing suggests that therapeutic concentrations may be safely achieved in humans for the treatment of autoimmune disease .

Role in Osteoclastogenesis and Bone Resorption

Spleen tyrosine kinase (SYK) is involved in osteoclastogenesis and bone resorption. PRT-062607, a highly specific inhibitor of SYK, could potentially have a role in these processes .

Potential Role in Breast Cancer

The effects of PRT-062607 on the functionalities of osteoclasts and breast cancer cells are yet to be clarified. However, given its role in osteoclastogenesis and bone resorption, it could potentially have applications in the treatment or management of breast cancer .

Mechanism of Action

Target of Action

The primary target of PRT-062607 acetate is the Spleen Tyrosine Kinase (SYK) . SYK is a crucial regulator of immune cell activation in response to the engagement of a variety of receptors . It is an intriguing target for the treatment of inflammatory and autoimmune disorders as well as certain B-cell malignancies .

Mode of Action

PRT-062607 acetate is a highly specific and potent inhibitor of SYK . It exhibits robust anti-inflammatory activity by inhibiting SYK activity in multiple whole-blood assays . The compound has the ability to completely inhibit SYK activity, thereby suppressing immune cell activation .

Biochemical Pathways

PRT-062607 acetate affects several biochemical pathways. It inhibits the phosphorylation of ERK (Y204), AKT (S473), and SYK (Y352) in Ramos cells . It also inhibits BLNK Tyr84 phosphorylation . These inhibitions disrupt the normal signaling pathways in immune cells, leading to a reduction in inflammation and immune response .

Pharmacokinetics

PRT-062607 acetate has a favorable pharmacokinetic (PK) profile . The compound returns to predose levels by 72 hours . It is safe and well-tolerated across the entire range of doses .

Result of Action

The result of PRT-062607 acetate’s action is the suppression of SYK kinase function . This leads to a decrease in immune cell activation, thereby reducing inflammation and potentially alleviating symptoms of inflammatory and autoimmune disorders . It also exhibits potent antitumor activity in tumor xenograft mouse models .

properties

IUPAC Name

acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N9O.C2H4O2/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;1-2(3)4/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H3,(H,3,4)/t15-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHXQLKRUSVKDD-IDVLALEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyrimidinecarboxamide, 2-(((1R,2S)-2-aminocyclohexyl)amino)-4-((3-(2H-1,2,3-triazol-2-yl)phenyl)amino)-, acetate (1:1)

CAS RN

1370261-98-5
Record name PRT-062607 acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370261985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRT-062607 ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH537F8103
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-(2H-1,2,3-Triazo-2-yl)phenylamino)-2-((1R,2S)-2-aminocyclohexylamino) pyrimidine-5-carboxamide acetate
Reactant of Route 2
4-(3-(2H-1,2,3-Triazo-2-yl)phenylamino)-2-((1R,2S)-2-aminocyclohexylamino) pyrimidine-5-carboxamide acetate
Reactant of Route 3
4-(3-(2H-1,2,3-Triazo-2-yl)phenylamino)-2-((1R,2S)-2-aminocyclohexylamino) pyrimidine-5-carboxamide acetate
Reactant of Route 4
4-(3-(2H-1,2,3-Triazo-2-yl)phenylamino)-2-((1R,2S)-2-aminocyclohexylamino) pyrimidine-5-carboxamide acetate
Reactant of Route 5
4-(3-(2H-1,2,3-Triazo-2-yl)phenylamino)-2-((1R,2S)-2-aminocyclohexylamino) pyrimidine-5-carboxamide acetate
Reactant of Route 6
4-(3-(2H-1,2,3-Triazo-2-yl)phenylamino)-2-((1R,2S)-2-aminocyclohexylamino) pyrimidine-5-carboxamide acetate

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